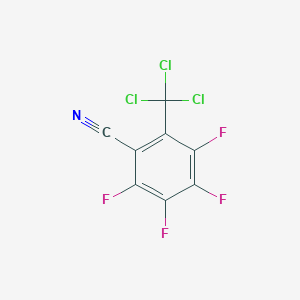
Chloromethyl trifluoromethyl sulfone, 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl trifluoromethyl sulfone, also known as CMTS, is an organosulfur compound that is widely used in scientific research. It is a colorless liquid with a low boiling point and a pungent odor, and is soluble in both water and organic solvents. CMTS has a variety of applications in both organic and inorganic chemistry, and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
科学的研究の応用
Chloromethyl trifluoromethyl sulfone, 96% has a variety of applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. In addition, Chloromethyl trifluoromethyl sulfone, 96% is used in the synthesis of various organometallic compounds, such as organosilicon compounds, organoaluminum compounds, and organocopper compounds.
作用機序
Chloromethyl trifluoromethyl sulfone, 96% acts as a catalyst in the formation of covalent bonds between molecules. This process is known as alkylation, and is used in the synthesis of various organic compounds. In the presence of Chloromethyl trifluoromethyl sulfone, 96%, the alkylating agent is activated, allowing it to react with the substrate. This results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
Chloromethyl trifluoromethyl sulfone, 96% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, Chloromethyl trifluoromethyl sulfone, 96% has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
Chloromethyl trifluoromethyl sulfone, 96% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in both aqueous and organic solvents. In addition, it is relatively non-toxic and has a low boiling point. However, Chloromethyl trifluoromethyl sulfone, 96% is not suitable for use in reactions that involve highly reactive compounds, such as diazo compounds and peroxides.
将来の方向性
There are a number of potential future directions for the use of Chloromethyl trifluoromethyl sulfone, 96%. For example, it could be used in the synthesis of metal-organic frameworks, which are materials with a wide variety of applications in materials science and nanotechnology. In addition, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of novel pharmaceuticals and agrochemicals. Finally, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of polymers with improved properties, such as increased thermal stability and improved mechanical properties.
合成法
Chloromethyl trifluoromethyl sulfone, 96% is primarily synthesized through a three-step process. In the first step, an organic halide is reacted with a tertiary amine to form a quaternary ammonium salt. In the second step, the quaternary ammonium salt is reacted with a thiol to form a sulfonium salt. Finally, the sulfonium salt is reacted with an alkylating agent to form Chloromethyl trifluoromethyl sulfone, 96%. This synthesis method is widely used in the pharmaceutical and agrochemical industries, and is relatively easy to carry out in the laboratory.
特性
IUPAC Name |
chloromethylsulfonyl(trifluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSXILJSQLGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)






![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
